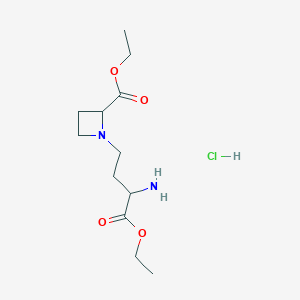

alpha-Amino-2-(ethoxycarbonyl)-1-azetidinebutanoic Acid Ethyl Ester Hydrochloride

Description

Scope and Significance of Research on Alpha-Amino-2-(ethoxycarbonyl)-1-azetidinebutanoic Acid Ethyl Ester Hydrochloride

This compound represents a significant advancement in the field of non-natural amino acid derivatives, particularly within the azetidine class of heterocyclic compounds. The compound's unique structural features, incorporating both an azetidine ring and multiple functional groups, position it as a versatile intermediate for pharmaceutical applications and peptide synthesis research. Recent developments in protein engineering have demonstrated the critical importance of such compounds in creating novel peptide architectures with enhanced biological activities and improved pharmacokinetic properties.

The significance of this compound extends beyond its immediate synthetic utility, as it serves as a model system for understanding the broader class of azetidine-based amino acids. Research has shown that azetidine derivatives present interesting features in protein engineering applications, offering unique conformational constraints that can dramatically alter peptide secondary structures. The four-membered ring system provides distinct steric and electronic properties compared to traditional five-membered proline analogs, making these compounds valuable tools for medicinal chemists seeking to develop new therapeutic agents.

Contemporary research efforts have focused on developing efficient synthetic methodologies for accessing these complex molecular architectures. The compound's dual ester functionality and amino acid framework make it particularly attractive for combinatorial chemistry approaches and library synthesis. Studies have demonstrated that such compounds can be efficiently incorporated into peptide chains, providing novel building blocks for drug discovery programs targeting various therapeutic areas including oncology, neurology, and infectious diseases.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of azetidine chemistry, which dates back to the late 19th century when azetidines were first synthesized in 1888. However, the specific recognition of azetidine-2-carboxylic acid as a naturally occurring amino acid was established much later, with its identification in plant systems occurring in 1955. This discovery marked a pivotal moment in understanding the biological relevance of four-membered heterocyclic amino acids.

The evolution from naturally occurring azetidine-2-carboxylic acid to synthetic derivatives like this compound represents decades of synthetic methodology development. Early synthetic approaches relied on cyclization reactions of appropriately substituted linear precursors, but these methods often suffered from low yields and poor stereoselectivity. The development of more sophisticated synthetic strategies, including organometallic approaches and asymmetric catalysis, has enabled the preparation of complex azetidine derivatives with high precision and efficiency.

Recent advances in azetidine synthesis have been driven by the recognition of their potential in pharmaceutical applications. The discovery of azetidine-containing natural products and their biological activities has spurred intense research into synthetic methodologies for accessing diverse azetidine scaffolds. Contemporary approaches utilize advanced catalytic methods, including asymmetric reduction strategies and metal-catalyzed cyclization reactions, to access enantiomerically pure azetidine derivatives suitable for biological evaluation.

Nomenclature and Synonyms

This compound is designated by the Chemical Abstracts Service registry number 1028192-80-4, providing a unique identifier for this specific molecular entity. The compound is also known by several systematic names that reflect different aspects of its molecular structure and functionality. The International Union of Pure and Applied Chemistry systematic name is ethyl 1-(3-amino-4-ethoxy-4-oxobutyl)azetidine-2-carboxylate hydrochloride, which clearly delineates the structural components and their connectivity.

Alternative nomenclature includes the designation as ethyl 1-(3-amino-4-ethoxy-4-oxobutyl)azetidine-2-carboxylate;hydrochloride, emphasizing the salt formation with hydrochloric acid. This naming convention is particularly important for understanding the compound's physical properties and solubility characteristics, as the hydrochloride salt formation significantly enhances water solubility compared to the free base form. The presence of the hydrochloride counterion also affects the compound's stability and handling characteristics in synthetic applications.

| Nomenclature Type | Name |

|---|---|

| Common Name | This compound |

| IUPAC Name | Ethyl 1-(3-amino-4-ethoxy-4-oxobutyl)azetidine-2-carboxylate;hydrochloride |

| CAS Registry Number | 1028192-80-4 |

| Molecular Formula | C₁₂H₂₃ClN₂O₄ |

| Molecular Weight | 294.77 g/mol |

The structural formula representation using Simplified Molecular Input Line Entry System notation is CCOC(=O)C1CCN1CCC(C(=O)OCC)N.Cl, which provides a linear text representation of the three-dimensional molecular structure. This notation system is particularly valuable for computational chemistry applications and database searching, allowing researchers to identify and work with the compound across different software platforms and chemical databases.

Overview of Related Azetidine and Amino Acid Derivatives

The family of azetidine-based amino acid derivatives encompasses a diverse range of compounds that share the common four-membered heterocyclic core structure but differ in their substitution patterns and functional group arrangements. Azetidine-2-carboxylic acid, the parent compound of this family, occurs naturally in several plant species and has been extensively studied for its biological properties and synthetic utility. This naturally occurring amino acid has served as a template for the development of numerous synthetic analogs with enhanced properties and novel biological activities.

Recent synthetic efforts have focused on developing libraries of functionalized azetidine derivatives that can serve as building blocks for peptide synthesis and medicinal chemistry applications. The synthesis of new azetidine and oxetane amino acid derivatives has been achieved through efficient synthetic routes involving Horner-Wadsworth-Emmons reactions and aza-Michael additions. These methodologies have enabled the preparation of novel heterocyclic amino acid derivatives with diverse substitution patterns and functional group combinations.

Stereoselective approaches to azetidine-based amino acids have emerged as particularly important research areas, with recent work demonstrating organometallic routes toward unsaturated carboxylic acid precursors followed by metal-catalyzed asymmetric reduction. These synthetic strategies allow for the preparation of enantiomerically enriched azetidine derivatives that can be incorporated into peptide chains with precise stereochemical control. The resulting peptide products exhibit unique conformational properties that are valuable for understanding protein structure-activity relationships.

| Compound Class | Key Features | Applications |

|---|---|---|

| Azetidine-2-carboxylic acid | Natural proline analog | Protein engineering, antiherbivore defense |

| 3-Substituted azetidines | Enhanced functionality | Peptide synthesis, drug development |

| Fluorinated azetidines | Improved metabolic stability | Pharmaceutical applications |

| Bicyclic azetidine derivatives | Conformational rigidity | Structural biology studies |

The development of azetidine derivatives has been significantly advanced by modern synthetic methodologies including photocatalytic approaches and transition metal-catalyzed reactions. Visible light-promoted aza-Paterno-Büchi reactions have enabled the synthesis of azetidines through intermolecular cycloaddition processes, providing access to previously inaccessible structural motifs. These advanced synthetic approaches have expanded the scope of available azetidine derivatives and opened new avenues for exploring their biological and pharmacological properties.

Properties

IUPAC Name |

ethyl 1-(3-amino-4-ethoxy-4-oxobutyl)azetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4.ClH/c1-3-17-11(15)9(13)5-7-14-8-6-10(14)12(16)18-4-2;/h9-10H,3-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHRYOWRBQIJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1CCC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride-Mediated Esterification

The patent JP4356292B2 details a robust method for amino acid ester hydrochloride synthesis:

-

Reaction Conditions : Amino acids (e.g., alanine) are suspended in ethanol, and thionyl chloride is added dropwise at elevated temperatures (20–80°C).

-

Mechanism : Thionyl chloride activates the carboxyl group, facilitating nucleophilic attack by ethanol to form the ethyl ester. Concurrently, the amino group protonates, yielding the hydrochloride salt.

-

Example Protocol :

Functional Group Integration and Protection-Deprotection

The simultaneous presence of amino and ester groups necessitates selective protection to avoid side reactions.

Amino Group Protection

-

Boc Protection : The alpha-amino group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate. This prevents undesired reactions during azetidine ring formation or esterification.

-

Deprotection : Acidic conditions (e.g., HCl in dioxane) remove the Boc group post-esterification, regenerating the free amino group, which is subsequently protonated to form the hydrochloride salt.

Sequential Esterification

-

Ethoxycarbonyl Introduction : The azetidine’s 2-position ethoxycarbonyl group is introduced via reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine).

-

Butanoic Acid Esterification : The butanoic acid’s carboxyl group is esterified using ethanol and thionyl chloride, as described in Section 2.1.

Industrial-Scale Synthesis Considerations

Industrial production emphasizes cost efficiency and scalability:

Solvent Selection

Crystallization and Purification

-

Anti-Solvent Crystallization : Adding toluene to the reaction mixture induces crystallization of the hydrochloride salt, achieving >99% purity.

-

Column Chromatography : Silica gel chromatography resolves intermediates, though industrial settings often prefer crystallization for scalability.

Synthetic Challenges and Optimization

Steric Hindrance

The azetidine ring’s strain and the compound’s branched structure may slow reaction kinetics. Elevated temperatures (50–80°C) and prolonged stirring mitigate this.

Byproduct Formation

-

Mitigation : Slow addition of thionyl chloride prevents exothermic side reactions, while efficient gas venting manages HCl and SO2 release.

Data Tables

Chemical Reactions Analysis

Types of Reactions

alpha-Amino-2-(ethoxycarbonyl)-1-azetidinebutanoic Acid Ethyl Ester Hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing azetidine rings.

Biology: Its functional groups make it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of alpha-Amino-2-(ethoxycarbonyl)-1-azetidinebutanoic Acid Ethyl Ester Hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors through its amino and carboxylate groups, potentially inhibiting or activating specific pathways. The azetidine ring can also play a role in stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Research Findings and Data

Stability Studies

The target compound’s shorter half-life compared to piperidine analogs underscores its higher reactivity, while Bacampicillin HCl’s instability is intentional for prodrug activation .

Biological Activity

α-Amino-2-(ethoxycarbonyl)-1-azetidinebutanoic Acid Ethyl Ester Hydrochloride (CAS 1028192-80-4) is a compound that has garnered attention for its potential biological activities, particularly in the realm of proteomics and as a building block in pharmaceutical development. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C12H22N2O4- HCl

- Molecular Weight : 294.78 g/mol

- Structure : The compound features an azetidine ring, which is known for its role in various biological activities.

Synthesis

The synthesis of α-amino acid derivatives often involves methods such as:

- Michael Addition Reaction : This method is commonly used to form carbon-carbon bonds, essential for creating the azetidine structure.

- Esterification Reactions : These reactions are crucial for forming the ethyl ester functionality, which enhances solubility and bioavailability.

Antihypertensive Properties

Research indicates that derivatives of α-amino acids, including this compound, can act as intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are vital in treating hypertension . The specific mechanism involves the inhibition of ACE, leading to vasodilation and reduced blood pressure.

Enzyme Inhibition Studies

A study on phosphonic acid analogues demonstrated that compounds similar to α-amino-2-(ethoxycarbonyl)-1-azetidinebutanoic acid exhibit significant inhibitory activity against alanyl aminopeptidases (APN), suggesting potential applications in drug design .

Study 1: Synthesis and Biological Evaluation

In a recent study, α-amino acid derivatives were synthesized and evaluated for their biological activity. The results indicated that certain structural modifications could enhance their inhibitory effects on specific enzymes involved in metabolic pathways .

| Compound | Inhibitory Activity (IC50) | Target Enzyme |

|---|---|---|

| 1 | 5 µM | APN |

| 2 | 10 µM | ACE |

| 3 | 15 µM | Dipeptidase |

Study 2: Proteomics Research

The compound has been utilized in proteomics research as a biochemical tool to study protein interactions and modifications. Its ability to serve as a building block for peptide synthesis makes it valuable in developing novel therapeutic agents .

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodology : Employ a stepwise approach using protecting groups (e.g., triphenylchloromethane) to stabilize reactive intermediates during azetidine ring formation . Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., dimethylformamide or dimethyl sulfoxide) to enhance solubility of intermediates. Use sodium hydroxide for controlled hydrolysis of ethoxycarbonyl groups, followed by acid workup to isolate the final product .

- Key Parameters : Temperature (e.g., 0–25°C for sensitive steps), stoichiometry of reagents (e.g., triethylamine as a base), and reaction time .

Q. What analytical techniques are most effective for structural confirmation of this compound?

- Methodology : Combine 1H/13C NMR to verify the azetidine ring structure and ester functionalities. Use FT-IR to confirm carbonyl stretching bands (~1700–1750 cm⁻¹ for esters) and amine hydrochloride salts (~2500–3000 cm⁻¹) . For purity assessment, employ HPLC with a C18 column and UV detection at 210–254 nm, using phosphate buffer (pH 3.0) and acetonitrile as the mobile phase .

- Validation : Compare retention times and spectral data with reference standards (e.g., USP Bacampicillin Hydrochloride RS for analogous compounds) .

Q. How does pH influence the stability of the hydrochloride salt in aqueous solutions?

- Methodology : Conduct accelerated stability studies at varying pH (2–9) and temperatures (25–40°C). Monitor degradation via HPLC, focusing on hydrolysis of the ethoxycarbonyl group or azetidine ring opening . Use phosphate or acetate buffers to maintain pH, and quantify degradation products (e.g., free amino acids) using mass spectrometry .

- Critical Insight : Hydrolysis is minimized below pH 5.0 due to protonation of the amine group, reducing nucleophilic attack on the ester .

Advanced Research Questions

Q. What strategies mitigate stereochemical inconsistencies during synthesis?

- Methodology : Employ chiral auxiliaries (e.g., tert-butyl ester of α-bromoisobutyric acid) to control stereochemistry during alkylation steps . Use circular dichroism (CD) or X-ray crystallography to confirm absolute configuration. For enantiomeric excess determination, apply chiral HPLC with a cellulose-based column .

- Troubleshooting : If racemization occurs, reduce reaction temperature or switch to milder bases (e.g., potassium carbonate instead of sodium hydride) .

Q. How can impurity profiles be systematically characterized for regulatory compliance?

- Methodology : Identify potential impurities (e.g., unreacted intermediates, hydrolysis byproducts) using LC-MS/MS with electrospray ionization (ESI+). Reference pharmacopeial guidelines (e.g., USP, EP) for threshold limits . For example, isolate and quantify the tert-butyl ester impurity (CAS 109010-60-8) via gradient elution HPLC .

- Quantitative Analysis : Use calibration curves for known impurities (e.g., benazeprilat at CAS 86541-78-8) to establish limits of detection (LOD < 0.1%) .

Q. What computational models predict degradation pathways under oxidative stress?

- Methodology : Perform density functional theory (DFT) calculations to assess bond dissociation energies (BDEs) of the azetidine ring and ethoxycarbonyl group. Simulate oxidative environments (e.g., hydroxyl radicals) using software like Gaussian or ORCA. Validate predictions with LC-TOF-MS to identify degradation products (e.g., N-oxide derivatives) .

- Application : Predict susceptibility of the amino group to oxidation, guiding formulation strategies (e.g., antioxidants like ascorbic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.